molecular formula C8H3BrF7N B8049778 5-Bromo-2-(perfluoropropyl)pyridine CAS No. 1816282-96-8

5-Bromo-2-(perfluoropropyl)pyridine

Cat. No.: B8049778
CAS No.: 1816282-96-8
M. Wt: 326.01 g/mol
InChI Key: NIQMVKARLYHXNN-UHFFFAOYSA-N
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Description

5-Bromo-2-(perfluoropropyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 5-position and a perfluoropropyl (-CF₂CF₂CF₃) group at the 2-position of the pyridine ring. The perfluoropropyl substituent is highly electronegative and sterically bulky, imparting unique electronic and steric properties to the compound. Such fluorinated pyridines are of significant interest in medicinal chemistry and materials science due to their enhanced metabolic stability, lipophilicity, and utility in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) facilitated by the bromine atom .

Properties

IUPAC Name

5-bromo-2-(1,1,2,2,3,3,3-heptafluoropropyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF7N/c9-4-1-2-5(17-3-4)6(10,11)7(12,13)8(14,15)16/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQMVKARLYHXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895684
Record name 5-Bromo-2-(heptafluoropropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1816282-96-8
Record name 5-Bromo-2-(heptafluoropropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and General Procedure

Radical perfluoroalkylation leverages the homolytic cleavage of perfluoroacyl peroxides to generate perfluoropropyl radicals. For example, bis(heptafluorobutyryl) peroxide decomposes under mild conditions to yield perfluoropropyl radicals, which react with pyridine derivatives.

Key Steps (from):

  • Radical Generation :

    (C3F7CO)2O22C3F7+2CO2(\text{C}_3\text{F}_7\text{CO})_2\text{O}_2 \rightarrow 2\,\text{C}_3\text{F}_7^\bullet + 2\,\text{CO}_2
  • Radical Addition : The perfluoropropyl radical attacks the electron-deficient pyridine ring, followed by hydrogen abstraction or halogen displacement.

Optimization and Yields

Reaction conditions significantly impact regioselectivity and efficiency:

EntrySubstratePeroxideBaseSolventTemp. (°C)Yield (%)Source
15-Bromo-2-iodopyridineBis(heptafluorobutyryl)KOtt-BuTHF-2087
22-Bromo-5-fluoropyridine(C3_3F7_7CO)2_2O2_2NoneSulfolane8065

Notable Findings :

  • Low temperatures (-20°C) enhance regioselectivity for the 2-position.

  • Polar aprotic solvents (e.g., sulfolane) improve radical stability.

Nucleophilic Substitution with Perfluoropropyl Organometallic Reagents

Grignard and Organocopper Reagents

Perfluoropropyl Grignard (C3_3F7_7MgX) or organocopper reagents (C3_3F7_7Cu) facilitate nucleophilic substitution on halogenated pyridines.

Example Protocol (from):

  • Substrate : 5-Bromo-2-iodopyridine.

  • Reagent : Perfluoropropylcopper (C3_3F7_7Cu), generated in situ from C3_3F7_7I and Cu powder.

  • Conditions : DMF, 60°C, 12 h.

  • Yield : 72% (isolated).

Challenges :

  • Perfluoropropyl anions are weakly nucleophilic due to electron-withdrawing effects.

  • Competing side reactions (e.g., elimination) require careful temperature control.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

While less common for perfluoroalkyl groups, modified Suzuki couplings using perfluoropropylboronic acids have been explored.

Case Study (adapted from):

  • Substrate : 2,5-Dibromopyridine.

  • Reagent : Perfluoropropylboronic acid (C3_3F7_7B(OH)2_2).

  • Catalyst : Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3.

  • Conditions : MeCN/H2_2O (3:1), 80°C, 24 h.

  • Yield : <30% (low due to boronic acid instability).

Negishi Coupling

Zinc-mediated Negishi coupling offers higher efficiency:

ReagentSubstrateCatalystYield (%)
C3_3F7_7ZnBr5-Bromo-2-iodopyridinePdCl2_258

Halogen Exchange Reactions

Direct Fluorination

Halogen exchange using KF in polar solvents replaces chlorine/bromine with fluorine, but adaptation for perfluoropropyl groups is limited. A two-step approach is viable:

  • Step 1 : Introduce perfluoropropyl via radical or coupling methods.

  • Step 2 : Brominate the 5-position using NBS (N-bromosuccinimide).

Example :

  • Starting material: 2-(Perfluoropropyl)pyridine.

  • Bromination: NBS, AIBN, CCl4_4, reflux, 6 h.

  • Yield: 68%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
Radical PerfluoroalkylationHigh regioselectivity, mild conditionsRequires specialized peroxides65–87
Organometallic SubstitutionBroad substrate compatibilitySensitive to moisture/air58–72
Cross-CouplingTunable with catalystsLow yields for perfluoroalkyl boronics<30–58
Halogen ExchangeSimple post-functionalizationMulti-step, moderate efficiency68

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(perfluoropropyl)pyridine undergoes several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain different reduced forms.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Iodides, chlorides, and other halides.

Scientific Research Applications

5-Bromo-2-(perfluoropropyl)pyridine is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and interactions with biomolecules.

  • Industry: Its unique properties make it valuable in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 5-Bromo-2-(perfluoropropyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations:

Steric Considerations : The perfluoropropyl group introduces greater steric hindrance than smaller substituents (e.g., -F, -CF₂H), which may slow nucleophilic substitution reactions but improve selectivity in cross-coupling processes.

Functional Group Diversity : Substituents like tetrazole or piperazine (in ) add hydrogen-bonding capabilities or basicity, expanding applications in drug design or coordination chemistry.

Limitations and Challenges

  • Synthetic Complexity : Introducing perfluoropropyl groups often requires specialized fluorination reagents (e.g., perfluoroalkyl iodides), increasing cost and difficulty compared to simpler substituents like -F or -OCH₃ .
  • Data Gaps : Physical properties (e.g., melting/boiling points) for this compound are unavailable in the provided evidence, necessitating experimental characterization for precise comparisons.

Q & A

Basic Research Question

  • ¹⁹F NMR : Reveals electron-withdrawing effects of the perfluoropropyl group, with chemical shifts typically between -70 to -80 ppm .
  • X-ray Crystallography : Resolves steric and conformational impacts of the perfluoropropyl substituent on the pyridine ring planarity .
  • IR Spectroscopy : Identifies C-F stretching vibrations (1100–1250 cm⁻¹) and C-Br bonds (550–650 cm⁻¹) .

How does the perfluoropropyl group influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Advanced Research Question
The strong electron-withdrawing nature of the perfluoropropyl group activates the bromine atom for nucleophilic substitution, accelerating coupling rates with aryl boronic acids. Key observations:

  • Reactivity : Coupling proceeds at 60°C (vs. 90°C for non-fluorinated analogs), achieving >85% yield with PdCl₂(dppf) .
  • Byproducts : Competing debromination is minimized by using anhydrous DMF and degassed conditions .

What experimental approaches are recommended to resolve contradictions in reported solubility data for this compound?

Advanced Research Question
Contradictory solubility profiles (e.g., in polar vs. non-polar solvents) can be addressed through:

Controlled Solubility Studies : Measure equilibrium solubility in DMSO, THF, and hexane at 25°C using UV-Vis spectroscopy (λmax = 270 nm) .

Thermodynamic Analysis : Calculate Hansen solubility parameters to correlate with solvent polarity indices .

How can computational modeling predict the biological activity of this compound derivatives?

Advanced Research Question

  • Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes, focusing on halogen-bonding motifs .
  • QSAR Studies : Correlate logP values (predicted ~2.8) with antibacterial IC₅₀ data to prioritize derivatives for synthesis .

What strategies mitigate thermal decomposition of this compound during prolonged storage?

Basic Research Question

  • Storage Conditions : Store at -20°C under argon, with desiccants (e.g., silica gel), to prevent hydrolysis of the C-Br bond .
  • Stability Assays : Monitor decomposition via TGA (10°C/min ramp) to identify degradation onset at ~180°C .

How does the perfluoropropyl group alter the compound’s adsorption behavior on catalytic surfaces?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measure adsorption kinetics on Pd/C surfaces, showing enhanced binding affinity (Ka = 1.2 × 10⁴ M⁻¹) due to fluorine-surface interactions .
  • In Situ IR : Detect intermediate species during hydrogenolysis, revealing slower C-F bond cleavage compared to C-Br .

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